molecular formula C12H14BrNO3 B1379841 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine CAS No. 1393441-92-3

4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine

Cat. No.: B1379841
CAS No.: 1393441-92-3
M. Wt: 300.15 g/mol
InChI Key: WYULHNKYMRZEOS-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . It is known for its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine typically involves the reaction of 4-bromo-2-methoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purity of the final product is often enhanced through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-2-methoxyphenyl)carbonyl]morpholine
  • 4-[(4-Fluoro-2-methoxyphenyl)carbonyl]morpholine
  • 4-[(4-Iodo-2-methoxyphenyl)carbonyl]morpholine

Uniqueness

4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYULHNKYMRZEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239291
Record name (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-92-3
Record name (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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